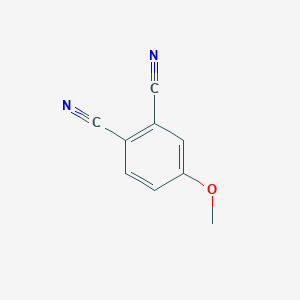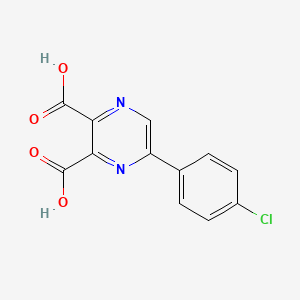
5-Bromo-6-fluoro-2-methylquinoline
概要
説明
5-Bromo-6-fluoro-2-methylquinoline is a synthetic organic compound that belongs to the class of quinoline derivatives . It has a molecular formula of C10H7BrFN and a molecular weight of 240.07 .
Synthesis Analysis
The synthesis of 5-Bromo-6-fluoro-2-methylquinoline involves a reaction with hydrogen chloride, ammonium hydroxide, bromine, aluminium trichloride, Zinc chloride in water and 1,2-dichloro-ethane . The yield of this reaction is reported to be 99.2% .Molecular Structure Analysis
The molecular structure of 5-Bromo-6-fluoro-2-methylquinoline consists of a quinoline core with a bromine atom at the 5th position, a fluorine atom at the 6th position, and a methyl group at the 2nd position .Physical And Chemical Properties Analysis
5-Bromo-6-fluoro-2-methylquinoline is a solid compound with a melting point of 49-53°C . It has a high GI absorption and is BBB permeant . It has a Log Po/w (iLOGP) of 2.43 and a Consensus Log Po/w of 3.38 . It is moderately soluble with a Log S (ESOL) of -4.03 .科学的研究の応用
Synthesis and Chemical Reactions
- Synthesis Methods : 5-Bromo-6-fluoro-2-methylquinoline and its derivatives can be synthesized through various chemical routes. One study describes the synthesis of related compounds, including 5-fluoro-8-methylquinoline, which is synthesized from 5-amino-8-methylquinoline. This process involves chlorination, iodination, and bromination reactions, showcasing the adaptability of quinoline compounds in chemical synthesis (Tochilkin et al., 1983).
- Intermediate in Drug Discovery : In drug discovery, compounds like 5-bromo-2-methylamino-8-methoxyquinazoline, related to 5-Bromo-6-fluoro-2-methylquinoline, serve as key intermediates. Their synthesis is crucial for the efficient development of novel drugs, as highlighted by a study that demonstrated an improved synthesis process for such intermediates, contributing to quicker medicinal lab supply (Nishimura & Saitoh, 2016).
Biological and Pharmaceutical Applications
- Antibacterial Activity : Quinoline derivatives exhibit significant antibacterial properties. For example, certain synthesized quinolones showed excellent Gram-positive activity against bacteria like Staphylococcus aureus and Streptococcus pneumoniae, including strains resistant to other quinolones. This highlights the potential of 5-Bromo-6-fluoro-2-methylquinoline derivatives in developing new antibacterial agents (Hayashi et al., 2002).
- Anticancer Properties : Quinoline derivatives are also being explored for their anticancer activities. A study on various quinoline derivatives tested their biological activity against cancer cell lines, with some showing significant antiproliferative activity. This suggests the potential of 5-Bromo-6-fluoro-2-methylquinoline derivatives in cancer treatment research (Köprülü et al., 2018).
Chemical and Physical Properties
- Spectroscopic Characterization : The Schiff base ligand derived from 5-Bromo-6-fluoro-2-methylquinoline, among other compounds, has been synthesized and characterized using various spectroscopic methods. This research contributes to understanding the chemical and physical properties of these compounds, which is crucial for their application in various scientific fields (Siddappa & Mayana, 2014).
Safety And Hazards
特性
IUPAC Name |
5-bromo-6-fluoro-2-methylquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFN/c1-6-2-3-7-9(13-6)5-4-8(12)10(7)11/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLZHFJXJPRVQPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=C(C=C2)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-6-fluoro-2-methylquinoline | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details




Synthesis routes and methods V
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

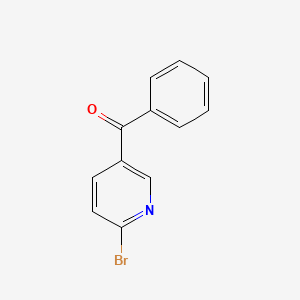
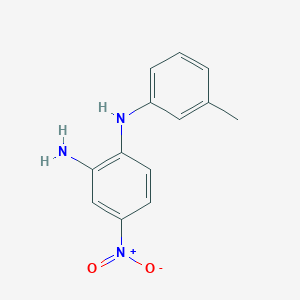
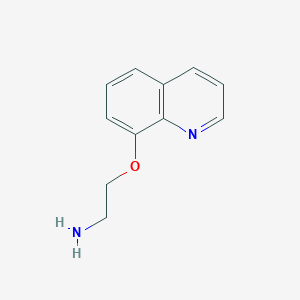
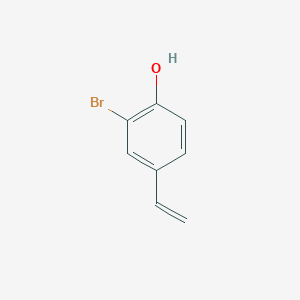
![N-[2-(4-Ethyl-piperazin-1-yl)-phenyl]-succinamic acid](/img/structure/B3155486.png)
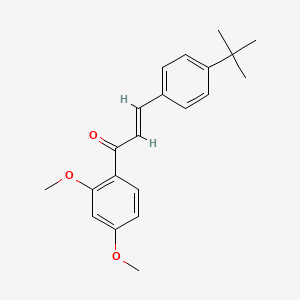
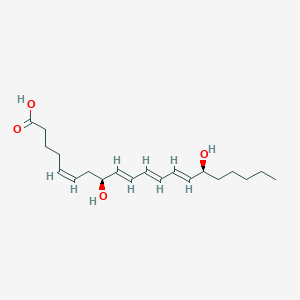
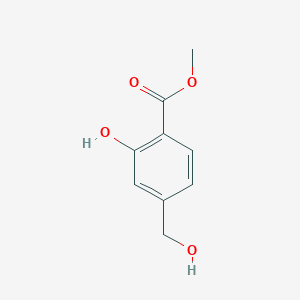
![ethyl 8-amino-1-methyl-4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline-3-carboxylate](/img/structure/B3155518.png)
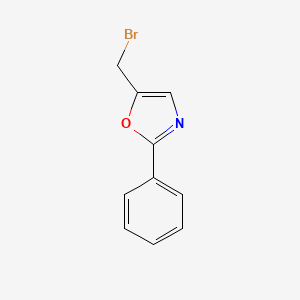
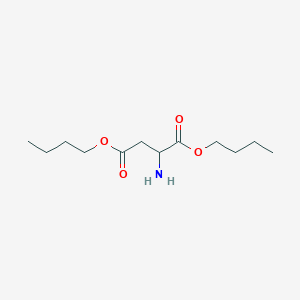
![2-Ethoxy-4-{[(propan-2-yl)amino]methyl}phenol](/img/structure/B3155544.png)
